molecular formula C9H13N3NaO8P B1143989 Cytidine 5'-monophosphate sodium salt CAS No. 13718-47-3

Cytidine 5'-monophosphate sodium salt

Cat. No.: B1143989
CAS No.: 13718-47-3
M. Wt: 345.18
InChI Key:
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Description

Cytidine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in medicine and industry.

Biochemical Analysis

Biochemical Properties

Cytidine 5’-monophosphate sodium salt plays a crucial role in biochemical reactions. It serves as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . Cytidine monophosphate (CMP) also serves as a nucleotide carrier for sugars .

Cellular Effects

It is known to influence cell function by supporting DNA and RNA biosynthesis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Cytidine 5’-monophosphate sodium salt exerts its effects through its interactions with biomolecules. It binds with UMP/CMP kinase to form CDP, which is then phosphorylated to CTP, supporting DNA and RNA biosynthesis . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be soluble in water , suggesting that it may be stable in aqueous solutions

Metabolic Pathways

Cytidine 5’-monophosphate sodium salt is involved in the metabolic pathway that leads to the biosynthesis of DNA and RNA . It interacts with the enzyme UMP/CMP kinase and is converted to CDP, which is then phosphorylated to CTP .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate sodium salt can be synthesized through enzymatic methods. One common method involves the enzymatic phosphorylation of cytidine using cytidine kinase, which converts cytidine to cytidine monophosphate. This is followed by the addition of sodium ions to form the sodium salt .

Industrial Production Methods

Industrial production of cytidine 5’-monophosphate sodium salt typically involves the fermentation of yeast or bacterial cultures that produce cytidine monophosphate. The compound is then extracted and purified through various chromatographic techniques. The final step involves the addition of sodium ions to form the sodium salt .

Chemical Reactions Analysis

Scientific Research Applications

Cytidine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCAHIYEOVKFDR-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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